4-Cyano-4-methyl-3-hydroxy-1-pentanol

Description

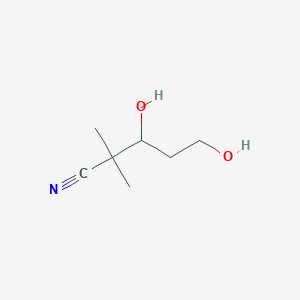

4-Cyano-4-methyl-3-hydroxy-1-pentanol (IUPAC name: 4-cyano-4-methylpentane-1,3-diol) is a branched pentanol derivative featuring a cyano group (-CN) at the 4th carbon, a methyl group (-CH₃) at the same position, and hydroxyl (-OH) groups at the 1st and 3rd carbons. This compound is of interest in organic synthesis due to its multifunctional structure, which enables applications in pharmaceuticals, agrochemicals, and polymer chemistry. The evidence instead focuses on structurally related phenyl-substituted pentanols (e.g., 1-Phenyl-4-methyl-3-pentanol, 3-Methyl-1-phenyl-3-pentanol), which differ in substituents and functional groups.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3,5-dihydroxy-2,2-dimethylpentanenitrile |

InChI |

InChI=1S/C7H13NO2/c1-7(2,5-8)6(10)3-4-9/h6,9-10H,3-4H2,1-2H3 |

InChI Key |

CPZYETQIWRSUAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C(CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights three phenyl-substituted pentanols with distinct substitution patterns.

Table 1: Structural and Commercial Comparison of Related Compounds

| Compound Name | Molecular Formula | CAS RN | Purity (%) | Price (JPY) | Key Substituents |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-3-pentanol | C₁₂H₁₈O | [10415-87-9] | >98.0 (GC) | 3,800/25mL | Phenyl (C₁), methyl (C3), OH (C3) |

| 4-Methyl-1-phenyl-2-pentanol | C₁₂H₁₈O | [7779-78-4] | >95.0 (GC) | 3,700/25mL | Phenyl (C1), methyl (C4), OH (C2) |

| 1-Phenyl-4-methyl-3-pentanol | C₁₂H₁₈O | [68426-07-3] | N/A | N/A | Phenyl (C1), methyl (C4), OH (C3) |

Key Findings:

Structural Differences: Substituent Position: The hydroxyl group in 3-Methyl-1-phenyl-3-pentanol is at C3, while in 4-Methyl-1-phenyl-2-pentanol, it is at C2. This positional variance impacts reactivity and solubility . Functional Groups: The absence of a cyano group in all listed compounds distinguishes them from 4-cyano-4-methyl-3-hydroxy-1-pentanol.

Purity and Commercial Availability: 3-Methyl-1-phenyl-3-pentanol is available at >98% purity, higher than 4-Methyl-1-phenyl-2-pentanol (>95%), suggesting differences in synthesis efficiency or stability . Pricing for phenyl-substituted pentanols ranges from JPY 1,800–3,800 per 5–25 mL, reflecting production costs and demand .

Regulatory and Safety Data: 1-Phenyl-4-methyl-3-pentanol (CAS 68426-07-3) is registered under EINECS 270-387-0, with EPA-linked safety data, whereas other compounds lack explicit regulatory annotations .

Limitations and Notes

Functional Group Impact: The cyano and dual hydroxyl groups in the target compound likely confer unique physicochemical properties (e.g., higher polarity, acidity) compared to phenyl-substituted pentanols.

Synthesis Challenges: The synthesis of 4-cyano-4-methyl-3-hydroxy-1-pentanol may involve cyanohydrin formation or nitrile incorporation, which are absent in the phenyl analogs’ production methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.